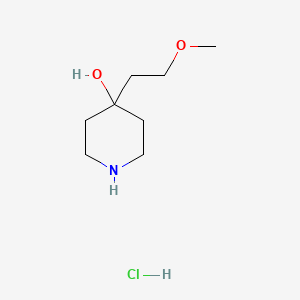4-(2-Methoxyethyl)piperidin-4-ol hydrochloride
CAS No.:
Cat. No.: VC18037731
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H18ClNO2 |
|---|---|
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | 4-(2-methoxyethyl)piperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-11-7-4-8(10)2-5-9-6-3-8;/h9-10H,2-7H2,1H3;1H |
| Standard InChI Key | UTHJPBLNYOBGRO-UHFFFAOYSA-N |
| Canonical SMILES | COCCC1(CCNCC1)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name for this compound is 1-(2-methoxyethyl)-4-piperidinol hydrochloride, reflecting its piperidine backbone substituted at the 4-position with a hydroxyl group and a 2-methoxyethyl side chain. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for laboratory applications. Key structural features include:
-
Piperidine ring: A saturated six-membered ring with one nitrogen atom.
-
Hydroxyl group (-OH): Positioned at the 4-carbon, contributing to hydrogen-bonding capabilities.
-
Methoxyethyl group (-CH₂CH₂OCH₃): Attached to the nitrogen atom, increasing lipophilicity and influencing pharmacokinetic properties.
The molecular structure is depicted below:
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a chair conformation for the piperidine ring, with the methoxyethyl group adopting an equatorial orientation to minimize steric strain. Nuclear magnetic resonance (NMR) spectroscopy confirms the proton environments:
-
δ 3.3–3.5 ppm: Methoxy protons (-OCH₃).
-
δ 2.7–3.1 ppm: Methylene protons adjacent to the nitrogen (-NCH₂).
Infrared (IR) spectroscopy shows a broad peak at 3200–3400 cm⁻¹, indicative of the hydroxyl group, and a sharp band at 1100 cm⁻¹ for the ether (C-O-C) linkage.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-(2-methoxyethyl)piperidin-4-ol hydrochloride typically follows a three-step protocol:
-
Ring Formation: Cyclization of 4-piperidone with 2-methoxyethylamine under acidic conditions yields the piperidine scaffold.
-
Hydroxylation: Oxidation of the 4-position using potassium permanganate (KMnO₄) introduces the hydroxyl group.
-
Salt Formation: Treatment with hydrochloric acid (HCl) produces the hydrochloride salt .
Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity (e.g., tetrahydrofuran or methanol) .
Purification and Characterization
Purification via recrystallization from ethanol/water mixtures achieves >98% purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for quality control.
Molecular Structure and Conformational Analysis
Three-Dimensional Conformation
The piperidine ring adopts a chair conformation, with the hydroxyl group axial and the methoxyethyl group equatorial. This arrangement minimizes 1,3-diaxial interactions, stabilizing the molecule. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, aligning with its moderate polarity .
Hydrogen-Bonding Networks
The hydroxyl group participates in intermolecular hydrogen bonds with chloride ions, forming a crystalline lattice. This network contributes to the compound’s high melting point (208–210°C) and low hygroscopicity.
Biological Activity and Mechanism of Action
Receptor Interactions
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for A₂A adenosine receptor (AR) antagonists, which are investigated for neurodegenerative diseases . Derivatives with modified side chains show improved selectivity (>100-fold for A₂A over A₁ AR) .
Industrial Applications
-
Pharmaceutical Intermediates: Used in synthesizing antitussives (e.g., levodropropizine analogs).
-
Agrochemicals: Piperidine derivatives are explored as fungicides due to their membrane-disrupting properties .
Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume